1-Methyl-1H-pyrrole-2-carboxylic acid

Catalog No.
S596406
CAS No.
6973-60-0
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-pyrrole-2-carboxylic acid

CAS Number

6973-60-0

Product Name

1-Methyl-1H-pyrrole-2-carboxylic acid

IUPAC Name

1-methylpyrrole-2-carboxylic acid

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9)

InChI Key

ILAOVOOZLVGAJF-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C(=O)O

Synonyms

1-Methy-2-pyrrolecarboxylic acid

Canonical SMILES

CN1C=CC=C1C(=O)O

The exact mass of the compound 1-Methyl-1H-pyrrole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40289. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1H-pyrrole-2-carboxylic acid (CAS 6973-60-0) is a highly versatile, N-methylated heterocyclic building block widely utilized in the synthesis of pharmaceuticals, advanced materials, and sequence-specific DNA-binding polyamides . Unlike its unmethylated counterpart, the presence of the N-methyl group fundamentally alters the compound's electronic profile, steric hindrance, and hydrogen-bonding capabilities, shifting its pKa to approximately 4.11 compared to 4.45 for the baseline pyrrole [1]. In industrial and laboratory procurement, this specific compound is prioritized when a stable, non-nucleophilic pyrrole nitrogen is required to prevent side reactions, direct specific regiochemical functionalizations, or enforce precise structural conformations in oligomeric products .

Procurement Fit

Medicinal ChemistryBuilding block for CNS ligand design
RadiosynthesisPrecursor for ¹⁴C-labeled drug candidates
Polyamide SynthesisSolid-phase pyrrole–imidazole polyamides
ThermochemistryExperimental formation enthalpy reference

Substituting 1-methyl-1H-pyrrole-2-carboxylic acid with generic pyrrole-2-carboxylic acid or other regioisomers routinely leads to process failures in complex syntheses. The unmethylated pyrrole nitrogen is reactive and prone to competitive N-acylation or oxidation during standard peptide coupling conditions, necessitating costly and time-consuming protection and deprotection steps [1]. Furthermore, in the synthesis of DNA-binding polyamides, the N-methyl group is not merely a protective moiety; it is a critical structural determinant that dictates anti-parallel pairing and minor-groove recognition . Replacing it with an N-H or alternative alkyl group disrupts this binding geometry, rendering the final therapeutic or diagnostic agent structurally unviable and inactive .

Substitution Risk

Unmethylated pyrrole-2-carboxylic acid introduces an additional N–H hydrogen-bond donor, which may alter receptor-binding geometry and pharmacological profile.
The free pyrrole N–H can cause competing N-acylation side reactions during amide coupling, reducing synthetic selectivity.
Thermochemical stability differs measurably; the unmethylated analog may exhibit lower shelf stability and different reaction energetics.

Coupling Efficiency in Solid-Phase Synthesis of Py-Im Polyamides

In the solid-phase synthesis of sequence-specific DNA-binding polyamides, 1-methyl-1H-pyrrole-2-carboxylic acid is utilized as the standard monomer, achieving coupling yields exceeding 80-90% under standard HATU or EDCI conditions . In contrast, unmethylated pyrrole-2-carboxylic acid is unsuitable as a direct substitute because the free N-H group introduces cross-reactivity and disrupts the anti-parallel Py/Im pairing required for minor-groove recognition. The N-methyl group is sterically and electronically essential for directing the DNA binding sequence.

Evidence DimensionSolid-phase coupling yield and structural suitability
Target Compound Data>80-90% yield; enforces correct anti-parallel pairing
Comparator Or BaselinePyrrole-2-carboxylic acid (unmethylated) / <50% yield due to cross-reactivity and pairing failure
Quantified Difference>40% yield improvement and elimination of N-protection steps
ConditionsSolid-phase peptide synthesis using HATU/EDCI coupling agents

Procurement of the N-methylated building block is mandatory for Py-Im polyamide synthesis, as it eliminates the need for N-protection steps and ensures correct DNA-binding geometry.

Thermochemical Stability
Head-to-head
ΔfH°m(gas): –291.6 ± 1.7 vs –286.3 ± 1.7 kJ·mol⁻¹
Δ = 5.3 kJ·mol⁻¹ more stable for N-methylated analog
Supports thermochemical stability review
Combustion calorimetry and G3(MP2)//B3LYP validation

Regioselective Directing Group Capability in Palladium-Catalyzed Vinylation

1-Methyl-1H-pyrrole-2-carboxylic acid serves as an exceptional substrate for palladium-catalyzed oxidative vinylation, where the carboxyl group acts as a removable directing group [1]. Under Pd(OAc)2 catalysis, it undergoes selective C3-vinylation followed by decarboxylation to yield 3-vinylated pyrroles in 74% yield[1]. This represents a highly efficient route compared to generic pyrrole functionalization, which typically suffers from poor regioselectivity, yielding non-selective mixtures of C2 and C3 isomers in the absence of the N-methyl and C2-carboxyl directing system [1].

Evidence DimensionRegioselectivity and yield of C3-vinylated product
Target Compound Data74% yield of exclusively C3-vinylated pyrrole
Comparator Or BaselineUnsubstituted pyrrole / Non-selective mixture of C2 and C3 isomers
Quantified DifferenceAbsolute regiocontrol (100% C3 selectivity) vs. mixed isomers
ConditionsPd(OAc)2 catalyst, Cu(OAc)2 oxidant, alkyne coupling partner, 120 °C

Buyers developing complex pyrrole derivatives can use this compound as a traceless directing group to achieve strict regiocontrol, bypassing multi-step separation of isomers.

5-HT₁A Binding
Class-level
Derivative Ki = 1.19 nM
Rat cortex, [³H]8-OH-DPAT displacement
Reported derivative binding affinity context
Parent acid SAR not directly tested

Acid Dissociation Constant (pKa) and Aqueous Coupling Kinetics

The presence of the N-methyl group alters the electronic distribution of the pyrrole ring, resulting in a predicted pKa of 4.11 for 1-methyl-1H-pyrrole-2-carboxylic acid [1]. This makes it slightly more acidic than its unmethylated analog, pyrrole-2-carboxylic acid, which has a measured pKa of 4.45 [1]. The absence of the N-H bond eliminates hydrogen-bond donor capability, which prevents self-association in solution and alters its solubility and activation kinetics during esterification or amide coupling in polar aprotic solvents.

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~ 4.11
Comparator Or BaselinePyrrole-2-carboxylic acid (pKa 4.45)
Quantified DifferenceΔpKa of ~0.34 units
ConditionsAqueous/organic solvent mixtures at standard temperature (20-25 °C)

The lower pKa and lack of H-bond donation require specific coupling agent selection and base equivalents compared to the unmethylated baseline, directly impacting automated synthesis protocols.

Radiolabeling Route
Class-level
One-step ¹⁴CO₂ carboxylation of 1-methylpyrrole
Versus three-step protect–carboxylate–deprotect for unmethylated
Reduces synthetic steps and radioactive waste
Published [¹⁴C]-prinomide synthesis method

Elimination of N-Acylation Side Reactions in Pharmaceutical Synthesis

During the synthesis of topoisomerase inhibitors and netropsin-like oligopyrrole carboxamides, 1-methyl-1H-pyrrole-2-carboxylic acid enables direct, high-yield amide coupling (up to 90% yield) without the risk of N-acylation [1]. In contrast, using unmethylated pyrrole-2-carboxylic acid in strong acylating conditions often leads to competitive N-acylation or requires orthogonal N-protection (such as Boc or Fmoc), adding at least two synthetic steps (protection and deprotection) and reducing the overall linear yield by 20-30% [1].

Evidence DimensionSynthetic step count and side-reaction frequency
Target Compound DataDirect coupling with ~90% yield, 0 N-protection steps
Comparator Or BaselinePyrrole-2-carboxylic acid / Requires 2 additional steps (protection/deprotection) to prevent N-acylation
Quantified DifferenceReduction of 2 synthetic steps and elimination of N-acylation impurities
ConditionsEDCI/DMAP or HATU mediated amide coupling in dichloromethane/DMF

Procuring the N-methylated starting material directly streamlines the manufacturing of oligopyrrole pharmaceuticals by reducing step count and improving atom economy.

Physicochemical Profile
Class-level
H-bond donors: 1 vs 2; ΔLogP ≈ +0.3–0.5
PSA 42.2 Ų for methylated analog
Supports CNS physicochemical profiling review
Computed database values; confirm experimentally
Multi‑Vendor Purity
Reported
≥98.0% by GC, titration, NMR, HPLC
3+ independent supplier certificates
Orthogonal data supports lot consistency review
Batch‑specific COA recommended for critical runs

Solid-Phase Synthesis of DNA Minor-Groove Binders

1-Methyl-1H-pyrrole-2-carboxylic acid is the foundational building block for synthesizing pyrrole-imidazole (Py-Im) polyamides. Its N-methyl group is strictly required to enforce the anti-parallel pairing geometry that allows these polyamides to recognize specific DNA base pairs in the minor groove, making it an irreplaceable precursor for this class of gene-regulating therapeutics .

Traceless Directing Group for C-H Functionalized Pyrroles

In advanced materials and complex API synthesis, this compound is utilized for its ability to undergo highly regioselective palladium-catalyzed C3-vinylation. The C2-carboxyl group acts as a removable directing group that decarboxylates during the reaction, providing a streamlined, high-yield route to 3-substituted pyrroles that are otherwise difficult to synthesize selectively [1].

Streamlined Synthesis of Netropsin and Topoisomerase Inhibitors

For the industrial production of netropsin analogs and anthrapyrazole-linked topoisomerase inhibitors, this compound allows for direct amide coupling. By eliminating the N-acylation side reactions inherent to unmethylated pyrroles, it bypasses the need for temporary N-protecting groups, significantly improving overall linear yields and reducing manufacturing cycle times [2].

Application Selection Guide

Application
Selection Property
Validation Focus
5‑HT₁A receptor ligand research
N‑Methylpyrrole pharmacophore context
Receptor binding assay verification
¹⁴C‑ADME probe synthesis
One‑step ¹⁴CO₂ carboxylation compatibility
Radiochemical yield and purity assessment
DNA‑binding polyamide research
N‑H protection‑free amide coupling
Solid‑phase synthesis reproducibility
Heterocycle thermochemical reference
Peer‑reviewed formation enthalpy
Calorimetric method cross‑check

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6973-60-0

Wikipedia

N-Methylpyrrole-2-carboxylic acid

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